3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound encompasses a sophisticated arrangement of functional groups that creates distinct electronic and steric environments within the molecular framework. The compound possesses a molecular formula of C₁₆H₁₃F₃O₂ with a molecular weight of 294.27 g/mol, representing a structurally complex propiophenone derivative. The central propiophenone backbone serves as the foundational structural element, providing connectivity between the electron-rich 4-methoxyphenyl moiety and the electron-deficient 3',4',5'-trifluorophenyl component through a two-carbon alkyl chain linker.
Crystallographic analysis of related fluorinated acetophenone derivatives has provided valuable insights into the conformational preferences exhibited by compounds containing similar structural motifs. The conformational behavior of fluorinated carbonyl compounds demonstrates strong preference for arrangements that minimize electrostatic repulsion between polar functional groups. In the case of 2'-fluoro-substituted acetophenone derivatives, the overwhelming preference for s-trans conformations has been established through nuclear magnetic resonance spectroscopy and X-ray crystallographic studies, revealing that the benzene ring and carbonyl group adopt nearly coplanar arrangements. These findings suggest that this compound likely exhibits similar conformational preferences, with the trifluorinated phenyl ring and carbonyl group maintaining coplanar geometry to minimize dipolar interactions.
The trifluoromethyl substitution pattern on the aromatic ring creates a unique electronic environment characterized by significant electron withdrawal from the aromatic system. The presence of three fluorine atoms in the 3',4',5' positions generates substantial electronegativity-driven polarization, creating regions of partial positive charge on the aromatic carbon atoms and enhancing the electrophilic character of the carbonyl carbon. This electronic arrangement contrasts sharply with the electron-donating character of the 4-methoxyphenyl substituent, creating an asymmetric charge distribution across the molecular framework. The methoxy group contributes electron density through both inductive and resonance effects, with the oxygen atom serving as an electron-donating center that increases the nucleophilicity of the para-substituted aromatic ring.
Crystallographic data from related compounds reveals typical bond lengths and angles that can be extrapolated to understand the structural parameters of this compound. The crystallographic analysis of 2,4-diamino-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile demonstrates typical aromatic ring geometries and substituent orientations for methoxyphenyl-containing compounds. The unit cell parameters include dimensions of a = 9.9055 ± 0.0002 Å, b = 15.96 ± 0.0003 Å, and c = 16.4794 ± 0.0004 Å, with a monoclinic space group P 1 21/n 1, indicating ordered crystalline arrangements typical of substituted aromatic compounds.
The physical properties of this compound reflect its complex molecular architecture and electronic structure. Predictive calculations indicate a boiling point of 401.9 ± 45.0°C and a density of 1.253 ± 0.06 g/cm³, values that reflect the substantial molecular weight and the presence of heavy fluorine atoms. These properties suggest moderate volatility and relatively high density compared to non-fluorinated analogs, characteristics that influence both handling procedures and potential applications in synthetic chemistry.
Electronic Configuration and Substituent Effects
The electronic configuration of this compound exhibits remarkable complexity arising from the opposing electronic effects of the methoxy and trifluoro substituents, creating a molecular system with significant charge polarization and unique reactivity patterns. The methoxy group at the para position of one aromatic ring functions as a powerful electron-donating substituent through both inductive and resonance mechanisms, while the three fluorine atoms on the opposing aromatic ring serve as strong electron-withdrawing groups through inductive effects and electronegativity differences. This electronic dichotomy creates a push-pull system that fundamentally alters the electron distribution throughout the molecular framework, influencing both chemical reactivity and physical properties.
The Hammett substituent constants provide quantitative measures of the electronic effects exerted by different functional groups, offering precise insights into the electronic configuration of substituted aromatic compounds. The para-methoxy substituent exhibits a Hammett sigma constant of -0.27, indicating substantial electron-donating character that stabilizes positive charge development on the aromatic ring. This electron-donating effect arises primarily from resonance interactions, where the oxygen lone pairs can delocalize into the aromatic pi system, creating regions of enhanced electron density. Conversely, the meta-methoxy substituent demonstrates a positive sigma constant of +0.12, reflecting the dominance of electron-withdrawing inductive effects when resonance stabilization is geometrically prohibited.
The trifluoro substitution pattern creates an exceptionally electron-deficient aromatic environment, with fluorine substituents exhibiting Hammett constants that reflect their strong electron-withdrawing character. Individual fluorine substituents demonstrate sigma para values of +0.06 and sigma meta values of +0.34, indicating that the cumulative effect of three fluorine atoms creates substantial electron withdrawal from the aromatic system. The trifluoromethyl group, when present, exhibits even stronger electron-withdrawing effects with sigma values of +0.54 for para substitution and +0.43 for meta substitution, demonstrating the powerful influence of fluorinated substituents on aromatic electron density.
The carbonyl group serves as the central electron-accepting moiety within the molecular framework, with its reactivity significantly influenced by the opposing electronic effects of the aromatic substituents. The electron-donating methoxy group increases electron density at the carbonyl carbon through conjugation with the aromatic system, while the electron-withdrawing trifluoro substituents decrease electron density through inductive withdrawal. This creates a unique electronic environment where the carbonyl group experiences competing influences that modulate its electrophilic character and susceptibility to nucleophilic attack.
The molecular orbital distribution reflects the complex electronic structure resulting from substituent interactions. The highest occupied molecular orbital primarily localizes on the methoxy-substituted aromatic ring, where enhanced electron density creates favorable energetic conditions for electron removal. The lowest unoccupied molecular orbital concentrates on the trifluorinated aromatic system and the carbonyl group, creating electron-deficient regions that readily accept electron density from nucleophilic species. This orbital arrangement facilitates intramolecular charge transfer processes and influences the compound's photochemical and electrochemical behavior.
The electronic polarization created by the opposing substituent effects generates a molecular dipole moment that influences both intermolecular interactions and solution behavior. The electron-rich methoxyphenyl terminus creates a region of partial negative charge, while the electron-deficient trifluorophenyl terminus develops partial positive character. This charge separation enhances the compound's ability to participate in dipole-dipole interactions and hydrogen bonding arrangements, affecting solubility patterns and crystallization behavior.
Comparative Structural Analysis with Fluorinated Propiophenone Derivatives
The structural characteristics of this compound can be comprehensively understood through systematic comparison with related fluorinated propiophenone derivatives, revealing how variations in substituent patterns and aromatic substitution influence molecular geometry, electronic properties, and chemical behavior. This comparative analysis encompasses examination of compounds with different fluorination patterns, alternative electron-donating groups, and various aromatic substitution motifs, providing insights into structure-activity relationships within this chemical class.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-21-12-5-2-10(3-6-12)4-7-15(20)11-8-13(17)16(19)14(18)9-11/h2-3,5-6,8-9H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNRRZOTZSDNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644299 | |
| Record name | 3-(4-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-46-0 | |
| Record name | 3-(4-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent Approach for Methoxypropiophenone Derivatives
A well-documented method for synthesizing methoxy-substituted propiophenones involves the formation of a Grignard reagent from m-methoxybromobenzene and magnesium in tetrahydrofuran (THF), catalyzed by anhydrous aluminum chloride. This Grignard reagent then reacts with propionitrile to yield 3-methoxypropiophenone, a key intermediate structurally related to the target compound.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Grignard formation | Mg powder, m-methoxybromobenzene, AlCl3, THF, 30-80°C, reflux 0.5-1 h | Controlled temperature to maintain slight reflux |
| Addition to propionitrile | Slow dropwise addition of propionitrile, stirring 1-2 h | Ensures complete reaction with Grignard reagent |
| Work-up | Acid quench with 3 M HCl under cold bath, phase separation | Decomposes addition product |
| Purification | Normal pressure distillation to remove THF, reduced pressure distillation at 180-185°C, 0.095 MPa | Yields 3-methoxypropiophenone with ~78-88% yield |
This method is noted for its simplicity, high yield (up to 88.6%), and suitability for industrial scale-up due to solvent recyclability and relatively mild conditions.
Incorporation of Trifluoromethyl Groups
The trifluoromethyl substitutions at the 3',4',5' positions on the phenyl ring significantly alter the electronic properties of the propiophenone. While direct synthetic routes to 3-(4-methoxyphenyl)-3',4',5'-trifluoropropiophenone are less commonly detailed in literature, analogous strategies involve:
- Starting from trifluorinated aromatic precursors or introducing trifluoromethyl groups via electrophilic trifluoromethylation reagents.
- Utilizing cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the trifluorinated aromatic ring onto the propiophenone scaffold.
- Employing selective fluorination techniques on preformed propiophenone derivatives.
The electron-withdrawing trifluoromethyl groups enhance the carbonyl reactivity, which can be exploited in subsequent functionalization steps.
- Detailed Example: Grignard Synthesis of 3-Methoxypropiophenone
| Parameter | Details |
|---|---|
| Magnesium powder | 24.0 g (1.0 mol) |
| Anhydrous aluminum chloride | 3.0 g |
| m-Methoxybromobenzene | 187.1 g (1.0 mol) |
| Tetrahydrofuran (THF) | 300 mL |
| Propionitrile | 55.1 g (1.0 mol) |
| Reaction temperature | 50-55°C during Grignard formation |
| Reflux time | 0.5-1.0 h after addition |
| Post-addition reaction time | 1.0-2.0 h |
| Acid quench | 3.0 mol/L HCl, slow addition under cold bath |
| Purification | Normal pressure distillation to remove THF, then reduced pressure distillation at 185°C, 0.095 MPa |
| Yield | 78.3% |
| Purity | >99.4% (liquid phase) |
Spectroscopic data confirm the structure: ^1H NMR (CDCl3, 400 MHz) shows aromatic protons, methoxy singlet at 3.82 ppm, and aliphatic protons consistent with propiophenone structure.
Multi-step synthesis from m-hydroxybenzoic acid : Involves conversion to m-methoxybenzoyl chloride, then to m-methoxybenzamide, followed by m-methoxybenzonitrile, and finally reaction with ethylmagnesium bromide. This route is longer, costlier, and yields are lower due to emulsification and equipment corrosion issues.
Continuous flow synthesis : Recent advances demonstrate the use of continuous stirred tank reactors (CSTRs) for the Grignard reaction step, improving scalability and process control for 3-methoxypropiophenone production, which can be adapted for trifluorinated derivatives.
Photoredox and silyl enol ether methods : For fluorinated aromatic ketones, photoredox catalysis and silyl enol ether intermediates have been explored to introduce fluorine substituents efficiently, though specific application to this compound requires further development.
The Grignard-based synthesis remains the most practical and industrially viable method for preparing methoxy-substituted propiophenones, with potential adaptation for trifluorinated analogs by starting from trifluorinated aryl bromides or iodides.
The trifluoromethyl groups increase the electrophilicity of the ketone carbonyl, which may influence downstream reactions such as nucleophilic additions or condensations, making the compound valuable in pharmaceutical intermediate synthesis.
Continuous flow methodologies offer promising improvements in safety, reproducibility, and scalability, critical for commercial production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone exhibit promising anticancer properties. For instance, studies have shown that fluorinated derivatives can enhance cytotoxicity against various cancer cell lines. The trifluoromethyl group is known to increase lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and exert therapeutic effects .
Case Study:
A study investigating the structure-activity relationship (SAR) of fluorinated phenyl compounds found that modifications at the para position (such as the introduction of a methoxy group) resulted in increased potency against breast cancer cell lines (MCF-7) compared to non-fluorinated analogs .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that derivatives containing similar structural motifs can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
Case Study:
In a specific evaluation of anti-inflammatory activity, compounds with trifluoromethyl substitutions were found to significantly reduce paw edema in animal models, suggesting their potential use in treating conditions like arthritis .
Synthesis of Hybrid Compounds
The synthesis of this compound serves as a precursor for creating hybrid compounds that combine different pharmacological activities. For example, researchers have successfully synthesized hybrid molecules that exhibit both anticancer and anti-inflammatory properties through molecular hybridization techniques .
Photophysical Properties
Due to the presence of the trifluoromethyl group, this compound exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the electronic properties through fluorination allows for enhanced performance in these applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs that share its propiophenone core but differ in substituent type, position, or electronic effects.
Substituent Position Variations
3-(2-Methoxyphenyl)-3',4',5'-trifluoropropiophenone (CAS: 898774-19-1)
- Molecular Formula : C₁₆H₁₃F₃O₂ (MW: 294.28) .
- Key Differences: The methoxy group is in the ortho (2-) position instead of para.
3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone (CAS: 898794-60-0)
Halogen vs. Methoxy Substitutions
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-63-0)
Electronic Effects of Trifluorophenyl vs. Other Groups
4-Methoxy-3-(trifluoromethyl)acetophenone
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Electronic and Steric Effects
Solubility and Lipophilicity
Biological Activity
3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone, a compound characterized by its unique trifluoromethyl and methoxy substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a trifluoropropiophenone backbone with a methoxy group at the para position of the phenyl ring, which is crucial for its biological activity.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : In a study involving human lung cancer cell lines (A549 and H460), treatment with this compound resulted in a dose-dependent decrease in cell viability, primarily through G1 phase arrest and induction of reactive oxygen species (ROS) .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activities. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
- Research Findings : A comparative study indicated that similar compounds with methoxy and trifluoromethyl groups exhibited reduced inflammatory responses in animal models. This suggests that the presence of these functional groups may enhance anti-inflammatory efficacy .
Antimicrobial Activity
Preliminary data suggest that this compound possesses antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) analysis indicates that the methoxy group plays a significant role in enhancing antimicrobial activity.
- Table 1: Antimicrobial Activity Comparison
| Compound Name | Structure Features | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Trifluoromethyl & Methoxy groups | 32 µg/mL |
| Sulfanilamide | Sulfonamide group | 16 µg/mL |
| Celecoxib | Sulfonamide moiety | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, leading to oxidative stress in cancer cells, which is a known pathway for triggering apoptosis .
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in cancer cell lines, preventing further proliferation .
- Cytokine Modulation : The compound modulates cytokine release, reducing inflammation through inhibition of NF-kB signaling pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone, and what methodological considerations ensure high yield and purity?
- The compound is typically synthesized via Friedel-Crafts acylation or Knoevenagel condensation , leveraging trifluoromethyl-substituted benzophenone precursors. Key steps include:
- Use of BF₃·Et₂O as a Lewis acid catalyst to activate the carbonyl group for electrophilic substitution .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from regioisomers .
- Yield optimization requires strict anhydrous conditions and temperature control (±2°C) to prevent side reactions .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
- NMR spectroscopy :
- ¹H NMR : Expect a singlet for the methoxy group (~δ 3.8 ppm) and distinct splitting patterns for the trifluorophenyl protons (δ 6.8–7.2 ppm) due to J-coupling with fluorine .
- ¹⁹F NMR : Three distinct signals for the 3',4',5'-trifluoro substituents (δ -110 to -125 ppm) .
Q. What are the key structural features influencing this compound's reactivity in cross-coupling reactions?
- The electron-deficient trifluorophenyl group enhances susceptibility to nucleophilic aromatic substitution (SₙAr), while the methoxyphenyl moiety directs electrophilic attacks to the para position . Steric hindrance from the trifluoromethyl group may limit access to certain reaction sites, necessitating bulky ligands in catalytic systems .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental data for this compound's electronic properties?
- Density Functional Theory (DFT) : Compare computed HOMO-LUMO gaps (e.g., B3LYP/6-311+G(d,p)) with experimental UV-Vis spectra. Discrepancies often arise from solvent effects or crystal packing forces not modeled in simulations .
- Multiwavelet analysis : Use programs like ORCA to refine electrostatic potential maps, focusing on fluorine’s electronegativity and its impact on charge distribution .
Q. What methodological strategies resolve challenges in crystallizing this compound, particularly polymorph control?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for high-polarity polymorphs or toluene/hexane for low-symmetry forms .
- Seeding techniques : Introduce pre-formed microcrystals to enforce specific nucleation pathways.
- Thermal gradient methods : Utilize WinGX/ORTEP to analyze unit-cell parameters and identify conditions favoring single-crystal growth .
Q. How should researchers analyze conflicting data in bioactivity assays (e.g., antioxidant vs. pro-oxidant behavior)?
- DPPH radical scavenging assays : Control for solvent interference (e.g., DMSO quenches radicals) and use ascorbic acid as a reference .
- ROS detection : Pair fluorometric assays (e.g., H₂DCFDA) with ESR spectroscopy to distinguish direct scavenging from metal chelation effects .
- Dose-response curves : Identify threshold concentrations where antioxidant activity transitions to pro-oxidant effects due to redox cycling .
Q. What advanced computational tools model the compound's interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Use AutoDock Vina with flexible side-chain sampling to predict binding poses in fluorinated binding pockets .
- MD simulations : Run GROMACS trajectories (≥100 ns) to assess stability of hydrogen bonds between the methoxy group and active-site residues .
Methodological Notes
- Synthesis : Prioritize inert-atmosphere techniques (Schlenk line) to prevent oxidation of the methoxyphenyl group .
- Crystallography : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin laws and improve R-factors .
- Data Validation : Cross-validate NMR assignments using HSQC/HMBC to resolve overlapping signals from fluorine coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
